![molecular formula C10H11F2NO5S B14369840 Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-49-4](/img/structure/B14369840.png)
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a sulfonyl group, and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the benzene ring substituted with the difluoromethoxy group. This can be achieved through electrophilic aromatic substitution reactions where the benzene ring is treated with difluoromethoxy reagents under specific conditions . The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid . Finally, the carbamate ester is formed by reacting the sulfonylated benzene derivative with ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring can be replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and carbamate groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while hydrolysis of the carbamate ester produces the corresponding amine and carboxylic acid .
科学的研究の応用
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl and carbamate groups can modify the activity of enzymes and proteins . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate can be compared with other similar compounds, such as:
Ethyl [2-(trifluoromethoxy)benzene-1-sulfonyl]carbamate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and interactions with biological molecules.
Ethyl [2-(methoxy)benzene-1-sulfonyl]carbamate: The methoxy group in this compound is less electronegative than the difluoromethoxy group, leading to different chemical properties and biological activities.
Ethyl [2-(chloromethoxy)benzene-1-sulfonyl]carbamate: The chloromethoxy group introduces different steric and electronic effects compared to the difluoromethoxy group.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
特性
CAS番号 |
90096-49-4 |
|---|---|
分子式 |
C10H11F2NO5S |
分子量 |
295.26 g/mol |
IUPAC名 |
ethyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H11F2NO5S/c1-2-17-10(14)13-19(15,16)8-6-4-3-5-7(8)18-9(11)12/h3-6,9H,2H2,1H3,(H,13,14) |
InChIキー |
XIBDNJWEIRTXDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
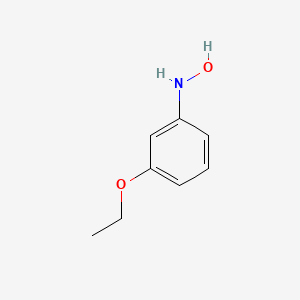
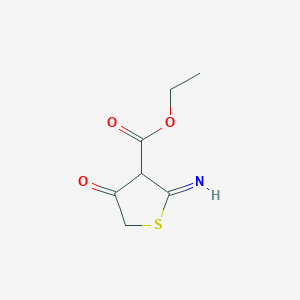
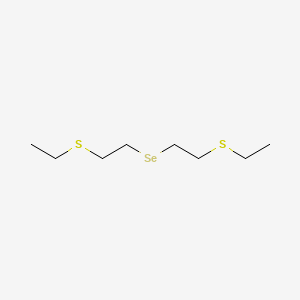
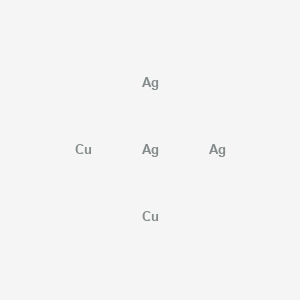
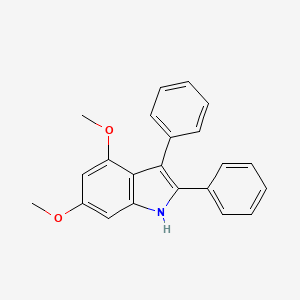
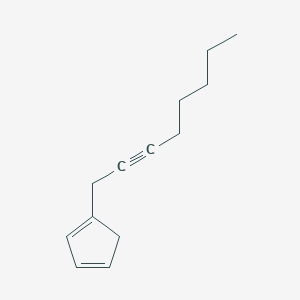
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
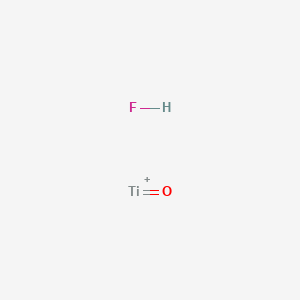
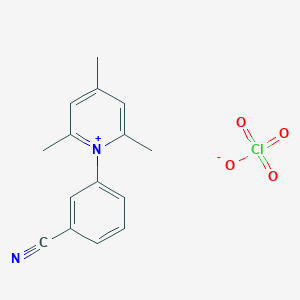
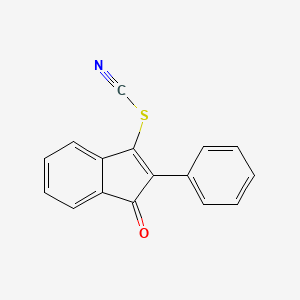

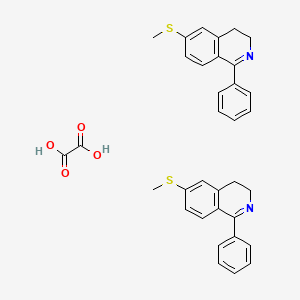
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
